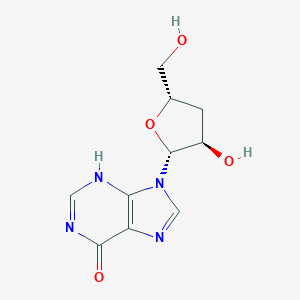

3'-Deoxyinosine

描述

structure given in first source

Structure

3D Structure

属性

IUPAC Name |

9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c15-2-5-1-6(16)10(18-5)14-4-13-7-8(14)11-3-12-9(7)17/h3-6,10,15-16H,1-2H2,(H,11,12,17)/t5-,6+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZDLTVHZJHPAW-BAJZRUMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CNC3=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927210 | |

| Record name | 9-(3-Deoxypentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13146-72-0 | |

| Record name | 3'-Deoxyinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013146720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-Deoxypentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-DEOXYINOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J71U8QAU3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3'-Deoxyinosine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxyinosine is a purine nucleoside analog with significant biological activities, most notably as a potent and selective anti-parasitic agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action, particularly against Leishmania species. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside visualizations of its metabolic pathway, to support further research and development efforts in the field of chemotherapy.

Chemical Structure and Identification

This compound is a derivative of the naturally occurring nucleoside inosine, from which it differs by the absence of a hydroxyl group at the 3' position of the ribofuranose sugar moiety. This structural modification is key to its biological activity.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one[1] |

| Molecular Formula | C₁₀H₁₂N₄O₄[1] |

| Molecular Weight | 252.23 g/mol [1] |

| CAS Number | 13146-72-0[1] |

| PubChem CID | 135513783[1] |

| Synonyms | Inosine, 3'-deoxy-; 9-(3-Deoxy-β-D-erythro-pentofuranosyl)-1,9-dihydro-6H-purin-6-one; Didanosine Impurity D |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white solid | MedChemExpress |

| Melting Point | 190-193 °C | ChemicalBook |

| Boiling Point (Predicted) | 681.2 ± 65.0 °C | ChemicalBook |

| Density (Predicted) | 1.91 ± 0.1 g/cm³ | ChemicalBook |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | ChemicalBook |

| LogP | -1.7 | PubChem |

| Stability | Hygroscopic | ChemicalBook |

| Storage | -20°C under inert atmosphere | ChemicalBook |

Biological Activity and Mechanism of Action

This compound exhibits potent and selective activity against protozoan parasites of the genus Leishmania, the causative agents of leishmaniasis.

Anti-leishmanial Activity

This compound is a potent inhibitor of the growth of Leishmania tropica promastigotes, with a reported EC₅₀ value of 4.43 x 10⁻⁷ M. In contrast, it shows significantly lower toxicity towards mammalian cells, with an EC₅₀ value of 1.25 x 10⁻⁴ M in mouse mammary tumor FM3A cells, indicating a high degree of selectivity.

Mechanism of Action in Leishmania

The selective toxicity of this compound in Leishmania is attributed to its metabolic conversion within the parasite into the highly toxic cordycepin (3'-deoxyadenosine) nucleotides. Leishmania possess the enzymatic machinery to aminate the 6-position of the purine ring of this compound, a capability that is absent or significantly lower in host mammalian cells. This metabolic pathway is a key determinant of its anti-leishmanial activity.

The metabolic activation of this compound in Leishmania can be visualized as follows:

Caption: Metabolic activation pathway of this compound in Leishmania.

The resulting cordycepin triphosphate can then interfere with nucleic acid synthesis and other essential cellular processes, leading to parasite death.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step chemical process, a general outline of which is provided below. For a detailed protocol, refer to the original publication by Yamazaki et al. (1973).

Experimental Workflow for the Synthesis of this compound:

Caption: General workflow for the chemical synthesis of this compound.

A Note on Methodology: The specific reagents and reaction conditions for each step, including the choice of protecting groups, activating agents, and deoxygenating reagents, are critical for a successful synthesis and should be followed precisely as detailed in the cited literature. Purification is typically achieved through column chromatography, and the final product's identity and purity are confirmed using analytical techniques such as NMR and mass spectrometry.

In Vitro Anti-leishmanial Activity Assay

The following protocol describes a standard method for evaluating the in vitro activity of this compound against Leishmania tropica promastigotes.

1. Parasite Culture:

-

Leishmania tropica promastigotes are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics.

-

Parasites are maintained in the logarithmic phase of growth for use in the assay.

2. Drug Preparation:

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO or sterile water) and serially diluted to obtain a range of test concentrations.

3. Assay Procedure:

-

Promastigotes in the logarithmic growth phase are harvested, counted, and resuspended in fresh culture medium to a density of 1 x 10⁶ cells/mL.

-

100 µL of the parasite suspension is added to each well of a 96-well microtiter plate.

-

100 µL of the diluted this compound solutions are added to the respective wells to achieve the final desired concentrations. Control wells receive medium with the corresponding solvent concentration.

-

The plates are incubated at 26°C for 72 hours.

4. Determination of Parasite Viability:

-

After the incubation period, parasite viability is assessed using a resazurin-based assay. 20 µL of resazurin solution (0.125 mg/mL) is added to each well, and the plates are incubated for another 4-6 hours.

-

The fluorescence (560 nm excitation / 590 nm emission) is measured using a microplate reader. The fluorescence intensity is proportional to the number of viable parasites.

5. Data Analysis:

-

The percentage of growth inhibition is calculated for each drug concentration relative to the untreated control.

-

The EC₅₀ value (the concentration of the drug that inhibits parasite growth by 50%) is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Anti-leishmanial Assay:

Caption: Workflow for the in vitro anti-leishmanial activity assay.

Conclusion

This compound is a promising anti-parasitic agent with a well-defined mechanism of selective toxicity against Leishmania. Its unique metabolic activation pathway within the parasite offers a clear rationale for its efficacy and selectivity. The information and protocols provided in this technical guide are intended to facilitate further research into this compound and its analogs, with the ultimate goal of developing new and effective therapies for leishmaniasis.

References

3'-Deoxyinosine: A Technical Guide for Researchers

CAS Number: 13146-72-0 Molecular Weight: 252.23 g/mol

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 3'-Deoxyinosine. It covers the core chemical and physical properties, synthesis and purification, mechanism of action, and experimental applications of this purine nucleoside analog.

Core Properties and Data

This compound is a purine 3'-deoxyribonucleoside, where the hydroxyl group at the 3' position of the ribose sugar is replaced by a hydrogen.[1] This structural modification is key to its biological activity.

| Property | Value | Source |

| CAS Number | 13146-72-0 | [1] |

| Molecular Formula | C₁₀H₁₂N₄O₄ | [1] |

| Molecular Weight | 252.23 g/mol | [1] |

| Physical State | Solid, white powder | [2] |

| Melting Point | > 250 °C (decomposes) | |

| Solubility | Soluble in methanol, ethanol, DMSO | |

| LogP | -1.71 |

Synthesis and Purification

While this compound can be formed in vivo as a metabolite of cordycepin (3'-deoxyadenosine) through the action of adenosine deaminase (ADA), its chemical and enzymatic synthesis are crucial for research and development purposes.

Chemo-enzymatic Synthesis:

A common strategy involves the enzymatic transglycosylation of a purine base with a modified sugar donor. For instance, 9-(3-Deoxy-β-D-erythro-pentofuranosyl)-2,6-diaminopurine can be synthesized using 3'-deoxycytidine as the sugar donor, which can then be enzymatically converted to 3'-deoxyguanosine and subsequently to this compound.

Purification:

Purification of this compound from a reaction mixture or natural extract typically involves chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method for achieving high purity (>95%). Characterization and confirmation of the purified product can be performed using mass spectrometry and infrared spectroscopy.

Mechanism of Action and Biological Activities

This compound is a purine nucleoside analog with demonstrated anticancer and potential antiviral and anti-inflammatory activities. Its primary mechanism of action involves its intracellular conversion to the active triphosphate form, this compound triphosphate (3'-dITP). This analog can then interfere with nucleic acid synthesis.

Anticancer Activity:

The anticancer effects of this compound are attributed to the inhibition of DNA synthesis and the induction of apoptosis. As a metabolite of cordycepin, its activity is closely linked to the expression of adenosine deaminase (ADA). In cancer cells with low ADA expression, cordycepin's anticancer effects are more pronounced. Conversely, inhibition of ADA can enhance the therapeutic efficacy by preventing the conversion of cordycepin to the less active this compound in some contexts. However, this compound itself can be further metabolized to cordycepin 5'-triphosphate, which exhibits therapeutic effects.

Antiviral and Anti-inflammatory Activity:

Derivatives of 3'-deoxyadenosine have shown broad-spectrum antiviral activity against various RNA and DNA viruses. The proposed mechanism involves the inhibition of viral RNA-dependent RNA polymerase. The anti-inflammatory effects are thought to be mediated through the modulation of cytokine production, such as the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β.

Signaling Pathway Involvement:

As a metabolite of cordycepin, the biological effects of this compound are linked to pathways affected by its parent compound. Cordycepin is known to influence the NF-κB and mTOR signaling pathways. It is postulated that the active metabolite, cordycepin triphosphate (COR-TP), which can be formed from this compound, is a key player in these biological effects.

Caption: Metabolic conversion of Cordycepin to this compound and its active triphosphate form.

Experimental Protocols

In Vitro Cytotoxicity Assay (IC50 Determination):

-

Cell Culture: Plate cancer cell lines (e.g., B16-BL6 mouse melanoma, Lewis lung carcinoma) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT or WST-8 assay.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Pharmacokinetic Analysis in Animal Models (as a metabolite of Cordycepin):

-

Animal Model: Utilize appropriate animal models, such as rats.

-

Drug Administration: Administer cordycepin intravenously or orally at specified doses (e.g., 8 mg/kg or 80 mg/kg).

-

Sample Collection: Collect blood samples at various time points post-administration.

-

Sample Processing: Process the blood samples to isolate plasma.

-

LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).

Logical Workflow for Investigating this compound's Anticancer Potential

Caption: A logical workflow for the preclinical evaluation of this compound's anticancer properties.

References

3'-Deoxyinosine: A Key Metabolite in the Pharmacological Profile of Cordycepin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cordycepin, or 3'-deoxyadenosine, is a nucleoside analog isolated from the fungus Cordyceps militaris. It has garnered significant interest in the scientific community due to its broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Upon administration, cordycepin undergoes rapid metabolism, primarily through deamination, to its major metabolite, 3'-deoxyinosine. Understanding the metabolic fate of cordycepin and the biological activity of its metabolites is crucial for the development of cordycepin-based therapeutics. This technical guide provides a comprehensive overview of this compound as a metabolite of cordycepin, focusing on its metabolic pathway, quantitative analysis, experimental protocols, and its role in relevant signaling pathways.

Metabolic Pathway of Cordycepin to this compound

The primary metabolic transformation of cordycepin in vivo is its conversion to this compound. This reaction is catalyzed by the enzyme adenosine deaminase (ADA), which is ubiquitously expressed in various tissues.[1][2][3] The deamination process involves the removal of an amino group from the purine ring of cordycepin, resulting in the formation of this compound.

Interestingly, this compound is not an inactive end-product. It can be subsequently converted back to cordycepin nucleotides through a salvage pathway. This bioconversion allows this compound to act as a prodrug, with recent studies showing it can be converted to the active therapeutic moiety, cordycepin triphosphate, in certain cells like macrophages and tumor cells.[4][5] This finding is particularly significant for oral administration of cordycepin, where high systemic concentrations of this compound are observed while cordycepin itself is often undetectable.

The rapid metabolism of cordycepin by ADA significantly shortens its in vivo half-life. To overcome this, co-administration of ADA inhibitors, such as pentostatin or erythro-9-(2-hydroxy-3-nonyl) adenine (EHNA), has been shown to prolong the half-life of cordycepin and enhance its therapeutic effects.

Quantitative Data on Cordycepin and this compound

The pharmacokinetic parameters of cordycepin and this compound have been investigated in several preclinical studies, primarily in rats. The data highlights the rapid metabolism of cordycepin and the resulting high systemic exposure to this compound, especially after oral administration.

Table 1: Pharmacokinetic Parameters of Cordycepin and this compound in Rats

| Analyte | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Cordycepin | Intravenous | 10 | 2100 ± 900 | - | - | 0.085 ± 0.02 | |

| Cordycepin | Intraperitoneal | 10 | 7.8 | - | - | 1.7 | |

| This compound | Intravenous (Cordycepin) | 8 | ~2500 | ~0.1 | - | - | |

| This compound | Intravenous (Cordycepin) | 20 | ~7000 | ~0.1 | - | - | |

| This compound | Oral (Cordycepin) | 8 | ~1000 | ~0.5 | - | - | |

| This compound | Oral (Cordycepin) | 80 | ~8000 | ~1.0 | - | - |

Table 2: In Vitro Metabolism of Cordycepin by Adenosine Deaminase (ADA)

| Enzyme Source | Substrate | Km (μmol/L) | Vmax (nmol/min/mg protein) | Reference |

| ADA1-expressing HEK293 cells | Cordycepin | 54.9 | 45.8 | |

| Mouse Erythrocytes | Cordycepin | 350.3 | 12.1 |

Experimental Protocols

Accurate quantification of cordycepin and its metabolite, this compound, is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common analytical technique employed for this purpose.

Protocol 1: Simultaneous Determination of Cordycepin and this compound in Rat Whole Blood by UPLC-MS

This protocol is adapted from a validated method for the pharmacokinetic study of cordycepin and its metabolite in rats.

1. Sample Preparation: a. Collect rat whole blood samples into tubes containing an anticoagulant (e.g., EDTA). b. To prevent ex vivo deamination of cordycepin, immediately add a protein precipitation agent containing an internal standard (IS), such as 2-chloroadenosine in methanol. A typical ratio is 1:4 (blood:methanol). c. Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation. d. Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in the mobile phase and inject it into the UPLC-MS system.

2. UPLC-MS Conditions:

-

UPLC System: A high-performance UPLC system.

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).

-

Mobile Phase: A gradient elution using:

-

A: 0.1% formic acid in water

-

B: Acetonitrile

-

-

Gradient Program: A typical gradient might start with a low percentage of B, increasing linearly over several minutes to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q Exactive hybrid quadrupole-orbitrap).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) of the [M+H]+ ions for cordycepin, this compound, and the internal standard.

Protocol 2: In Vitro Metabolism of Cordycepin using ADA-expressing Cells

This protocol is based on studies investigating the deamination of cordycepin by different ADA isoforms.

1. Cell Culture and Lysate Preparation: a. Culture HEK293 cells stably expressing human ADA1 or ADA2, along with mock-transfected control cells. b. Harvest the cells and prepare total cell homogenates by sonication in a suitable buffer (e.g., phosphate buffer). c. Determine the protein concentration of the cell homogenates using a standard method (e.g., Bradford assay).

2. Enzyme Assay: a. Prepare a reaction mixture containing the cell homogenate (e.g., 0.05 mg protein/mL), cordycepin at various concentrations, and buffer in a total volume of 1 mL. b. Incubate the reaction mixture at 37°C for a specific time (e.g., 2 minutes). c. Terminate the reaction by adding a quenching solution (e.g., perchloric acid) followed by neutralization. d. Centrifuge the mixture to remove precipitated protein.

3. HPLC Analysis: a. Analyze the supernatant by HPLC with UV detection to quantify the amount of this compound formed. b. Use a reversed-phase C18 column and an isocratic mobile phase (e.g., methanol/water mixture). c. Monitor the absorbance at a specific wavelength (e.g., 254 nm). d. Calculate the enzyme kinetics (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Signaling Pathways

Cordycepin exerts its biological effects by modulating various intracellular signaling pathways. The activation of AMP-activated protein kinase (AMPK) is a key mechanism underlying many of its therapeutic benefits.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Cordycepin acts as a prodrug that activates AMPK. Upon entering the cell, cordycepin is phosphorylated to cordycepin monophosphate, which is structurally similar to adenosine monophosphate (AMP). Cordycepin monophosphate then mimics the effects of AMP by binding to the gamma subunit of AMPK, leading to its allosteric activation. Activated AMPK plays a central role in regulating cellular energy homeostasis and has been implicated in the anti-inflammatory and metabolic regulatory effects of cordycepin.

Conclusion

This compound is a pivotal metabolite in the pharmacology of cordycepin. Its formation via adenosine deaminase-mediated metabolism significantly influences the pharmacokinetic profile of the parent compound. The recognition that this compound can be converted to the active cordycepin triphosphate highlights its role as a key intermediate, particularly in the context of oral drug delivery. The detailed experimental protocols and an understanding of the signaling pathways modulated by cordycepin and its metabolites are essential for the continued development of this promising natural product into a clinically effective therapeutic agent. Future research should further elucidate the specific biological activities of this compound and its contribution to the overall therapeutic effects of cordycepin.

References

- 1. Cordycepin Ameliorates Nonalcoholic Steatohepatitis by Activation of the AMP-Activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Activation of AMPK by Cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of 3'-Deoxyinosine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 3'-Deoxyinosine, a naturally occurring nucleoside analog. The biosynthesis is a two-stage process initiated with the formation of Cordycepin (3'-deoxyadenosine) from adenosine, primarily in entomopathogenic fungi such as Cordyceps militaris, followed by the enzymatic deamination of Cordycepin to this compound by adenosine deaminase (ADA). This document details the enzymatic steps, presents key quantitative data, and provides in-depth experimental protocols relevant to the study of this pathway. The intended audience for this guide includes researchers, scientists, and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Introduction

This compound is a purine nucleoside that has garnered interest in the scientific community due to its relationship with Cordycepin, a compound with a wide range of reported biological activities. The biosynthesis of this compound is not a de novo pathway but rather the metabolic conversion of its direct precursor, Cordycepin. Understanding this pathway is critical for the metabolic engineering of microorganisms to enhance the production of these nucleosides and for elucidating their roles in biological systems. This guide will first detail the biosynthesis of Cordycepin and then describe its subsequent conversion to this compound.

The Biosynthetic Pathway of this compound

The formation of this compound is a sequential two-part process:

-

Biosynthesis of Cordycepin (3'-Deoxyadenosine): This pathway occurs in certain fungi, most notably Cordyceps militaris. It involves a dedicated gene cluster (Cns1-Cns4) that converts adenosine into Cordycepin.

-

Conversion to this compound: Cordycepin is subsequently converted to this compound through the action of the ubiquitous enzyme adenosine deaminase (ADA).

Stage 1: Biosynthesis of Cordycepin

The biosynthesis of Cordycepin from adenosine is a multi-step enzymatic process orchestrated by the products of the Cns gene cluster. The proposed pathway is as follows[1]:

-

Phosphorylation of Adenosine: The pathway begins with the phosphorylation of adenosine at the 3'-hydroxyl group of the ribose moiety to yield adenosine-3'-monophosphate (3'-AMP). The enzyme Cns3, which contains a nucleoside/nucleotide kinase domain, is thought to catalyze this step[1][2].

-

Dephosphorylation to an Intermediate: 3'-AMP is then dephosphorylated by Cns2, a metal-dependent phosphohydrolase, to form the intermediate 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA)[1][2].

-

Reduction to Cordycepin: The final step is the reduction of the 2'-carbonyl group of 2'-C-3'-dA by the oxidoreductase Cns1 to produce Cordycepin (3'-deoxyadenosine). Cns1 and Cns2 have been shown to interact closely, suggesting they may function as a complex.

Stage 2: Conversion of Cordycepin to this compound

The conversion of Cordycepin to this compound is a single enzymatic step catalyzed by adenosine deaminase (ADA) (EC 3.5.4.4). ADA is a widely distributed enzyme in mammals that catalyzes the hydrolytic deamination of adenosine and its analogs to their corresponding inosine forms.

-

Enzymatic Reaction: ADA converts Cordycepin to this compound by removing the amino group from the adenine base and replacing it with a hydroxyl group, thus forming a hypoxanthine base.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of adenosine deaminase (ADA) with Cordycepin as a substrate have been determined in various systems.

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| ADA1-expressing HEK293 cells | Cordycepin | 54.9 | 45.8 | |

| Mouse erythrocytes | Cordycepin | 350.3 | 12.1 | |

| ADA1-expressing HEK293 cells | Adenosine | 125.8 | 621.9 | |

| ADA1-expressing HEK293 cells | 2'-deoxyadenosine | 51.3 | 467.8 |

In Vivo and In Vitro Concentrations

The concentrations of Cordycepin and this compound can vary significantly depending on the biological context.

| Sample Type | Compound | Concentration | Reference |

| Cordyceps militaris fruiting bodies | Cordycepin | 2.654 ± 0.02 mg/g | |

| Cordyceps sinensis | Cordycepin | 0.9801 ± 0.01 mg/g | |

| Rat plasma (intravenous Cordycepin) | This compound | Time-dependent | |

| RAW264.7 cells (treated with 20 µM Cordycepin for 6h) | This compound | Present |

Experimental Protocols

Extraction of Cordycepin and this compound from Fungal Cultures

This protocol is adapted for the extraction of nucleosides from Cordyceps militaris mycelia or culture filtrate.

Materials:

-

Freeze-dried mycelia or culture filtrate

-

Methanol

-

Liquid nitrogen (for mycelia)

-

Centrifuge

-

Rotary evaporator

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation (Mycelia):

-

Harvest mycelia by filtration and freeze-dry.

-

Grind the freeze-dried mycelia into a fine powder using a mortar and pestle with liquid nitrogen.

-

Weigh approximately 1.0 g of the powdered mycelia.

-

-

Sample Preparation (Culture Filtrate):

-

Separate the culture filtrate from the mycelia by filtration through Whatman No. 40 filter paper.

-

Centrifuge the filtrate at 10,000 rpm to remove any remaining cells.

-

-

Extraction:

-

For mycelia, add 10 ml of a methanol:water solution (e.g., 90:10, v/v) to the powdered sample in a centrifuge tube.

-

For the culture filtrate, perform a liquid-liquid extraction with an equal volume of methanol, repeated three to four times.

-

For solid samples, sonicate the mixture for 30 minutes to enhance extraction.

-

-

Clarification and Concentration:

-

Centrifuge the methanolic extract at 10,000 rpm for 15 minutes.

-

Collect the supernatant.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Final Preparation for Analysis:

-

Re-dissolve the dried extract in the HPLC mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the simultaneous quantification of Cordycepin and this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

HPLC-grade methanol

-

HPLC-grade water

-

Cordycepin and this compound analytical standards

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and water. A common isocratic mobile phase is 15:85 (v/v) methanol:water. A gradient elution can also be used for better separation.

-

Standard Curve Generation:

-

Prepare a stock solution of Cordycepin and this compound standards in the mobile phase.

-

Create a series of dilutions to generate a standard curve (e.g., 1 to 100 µg/mL).

-

Inject each standard concentration into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the filtered sample extract into the HPLC system.

-

Set the detection wavelength to 260 nm.

-

Set the flow rate to approximately 0.7-1.0 mL/min.

-

Maintain the column temperature at 30°C.

-

-

Quantification:

-

Identify the peaks corresponding to Cordycepin and this compound by comparing their retention times with the standards.

-

Calculate the concentration of each compound in the sample using the standard curve.

-

Adenosine Deaminase (ADA) Activity Assay

This protocol is for determining the enzymatic activity of ADA on the substrate Cordycepin.

Materials:

-

Enzyme source (e.g., cell lysate, purified ADA)

-

Sodium acetate buffer (400 mM, pH 5.8)

-

Cordycepin solution (substrate)

-

Acetonitrile

-

Thermomixer or water bath at 37°C

-

Centrifuge

-

HPLC system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture (total volume 200 µL) containing:

-

Sodium acetate buffer (pH 5.8)

-

Enzyme source (e.g., 0.05 mg protein/mL for cell homogenates)

-

Substrate (Cordycepin) at a desired concentration.

-

-

-

Enzymatic Reaction:

-

Pre-incubate the reaction mixture (without the substrate) at 37°C for 3 minutes.

-

Initiate the reaction by adding the Cordycepin solution.

-

Incubate at 37°C for a defined period (e.g., 2-30 minutes, within the linear range of the reaction).

-

-

Reaction Termination:

-

Stop the reaction by adding 400 µL of acetonitrile.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture at 10,000 x g for 3 minutes to pellet the precipitated protein.

-

-

Analysis:

-

Analyze a 50 µL aliquot of the supernatant by HPLC as described in Protocol 4.2 to quantify the amount of this compound produced.

-

-

Calculation of Activity:

-

Calculate the rate of this compound formation and express the enzyme activity in nmol/min/mg of protein.

-

Conclusion

The biosynthesis of this compound is a fascinating example of metabolic conversion of a complex natural product, Cordycepin. This guide has outlined the key enzymatic steps involved in this pathway, from the synthesis of Cordycepin by the Cns enzyme cluster in Cordyceps militaris to its final deamination by adenosine deaminase. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers investigating these nucleosides. Further research into the regulation of the Cns gene cluster and the characterization of its enzymes will undoubtedly open new avenues for the biotechnological production of Cordycepin and its derivatives.

References

3'-Deoxyinosine: A Pivotal Intermediate in Purine Metabolism and Drug Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxyinosine is a purine nucleoside analog that plays a significant role as a key metabolic intermediate in the action of the investigational drug cordycepin (3'-deoxyadenosine). This technical guide provides a comprehensive overview of the role of this compound in purine metabolism, its enzymatic regulation, and its ultimate impact on cellular processes. This document details the metabolic pathways involving this compound, presents quantitative data on its interactions with key enzymes, and provides detailed experimental protocols for its study. The information is intended to support further research and drug development efforts centered on purine metabolism and nucleoside analog therapeutics.

Introduction

This compound, a structural analog of the natural purine nucleoside inosine, is distinguished by the absence of a hydroxyl group at the 3' position of its ribose sugar.[1] While not a direct therapeutic agent itself, this compound is a critical metabolite of cordycepin (3'-deoxyadenosine), a compound with demonstrated anticancer, antiviral, and immunomodulatory properties.[2][3] The conversion of cordycepin to this compound by adenosine deaminase (ADA) is a pivotal step that dictates the subsequent metabolic fate and biological activity of the parent compound.[4] Understanding the intricate role of this compound within the complex network of purine metabolism is therefore essential for elucidating the mechanism of action of cordycepin and for the rational design of novel nucleoside-based therapeutics.

This guide will delve into the metabolic pathways that produce and degrade this compound, its conversion to the active triphosphate form (3'-dATP), and its interactions with key enzymes of purine metabolism.

The Metabolic Journey of this compound

The metabolic pathway of this compound is intrinsically linked to the metabolism of its precursor, cordycepin. The journey begins with the cellular uptake of cordycepin and its subsequent enzymatic transformations.

Formation from Cordycepin

Cordycepin is readily deaminated by the enzyme adenosine deaminase (ADA) to form this compound.[4] This conversion is a critical determinant of cordycepin's therapeutic efficacy, as ADA levels can vary between different cell types and disease states. High ADA activity can lead to rapid conversion of cordycepin to this compound, which may then be either catabolized or channeled into the active triphosphate form.

Catabolism by Purine Nucleoside Phosphorylase

This compound is a substrate for purine nucleoside phosphorylase (PNP) , a key enzyme in the purine salvage pathway. PNP catalyzes the phosphorolytic cleavage of the glycosidic bond in this compound, yielding hypoxanthine and 3-deoxyribose-1-phosphate . Hypoxanthine can then be further metabolized to xanthine and uric acid or salvaged back into the purine nucleotide pool. This catabolic step represents a clearance mechanism for this compound.

Anabolism to the Active Triphosphate Form

The therapeutic effects of cordycepin are largely attributed to its active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP) , which is formed from this compound through a salvage pathway. This anabolic conversion involves a series of phosphorylation steps:

-

Phosphorylation to this compound Monophosphate (3'-dIMP): The initial and likely rate-limiting step is the phosphorylation of this compound to its monophosphate form. Evidence suggests that deoxycytidine kinase (dCK) is a key enzyme responsible for this conversion. Deoxycytidine kinase has a broad substrate specificity and is known to phosphorylate other deoxynucleosides.

-

Conversion to 3'-Deoxyadenosine Monophosphate (3'-dAMP): 3'-dIMP is then converted to 3'-dAMP.

-

Sequential Phosphorylation to 3'-dADP and 3'-dATP: 3'-dAMP is subsequently phosphorylated to the diphosphate (3'-dADP) and then the triphosphate (3'-dATP) forms by nucleoside diphosphate kinases (NDPKs) .

The resulting 3'-dATP is a structural analog of ATP and can interfere with nucleic acid synthesis.

Mechanism of Action of 3'-dATP

3'-dATP, the ultimate active metabolite derived from this compound, exerts its cytotoxic and antiviral effects primarily through the inhibition of DNA and RNA synthesis.

-

Inhibition of DNA Synthesis: 3'-dATP acts as a competitive inhibitor of ATP in DNA synthesis. It has been shown to inhibit replicative DNA synthesis with an IC50 of approximately 0.15 mM in the presence of 1.0 mM ATP.

-

Inhibition of RNA Synthesis and Chain Termination: As an analog of ATP, 3'-dATP can be incorporated into growing RNA chains by RNA polymerases. However, due to the absence of the 3'-hydroxyl group, it acts as a chain terminator, preventing further elongation of the RNA transcript. It is a potent inhibitor of translocation by RNA polymerase II, with a reported inhibition constant (Ki) of 0.15 µM.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound and its metabolites with key enzymes.

| Compound | Enzyme | Parameter | Value | Organism/System | Reference |

| 3'-dATP | RNA Polymerase II | Ki (inhibition of translocation) | 0.15 µM | Wheat germ | |

| 3'-dATP | ATP-dependent DNA synthesis | IC50 | ~0.15 mM (in the presence of 1.0 mM ATP) | Toluene-treated Escherichia coli | |

| 3'-dATP | RNA Polymerase I | Ki | Competitive with ATP (value not specified) | Novikoff hepatoma cells | |

| 3'-dATP | RNA Polymerase II | Ki | Competitive with ATP (value not specified) | Novikoff hepatoma cells |

Signaling and Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows related to this compound.

References

- 1. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 2. Poly(dAT) dependent trinucleotide synthesis catalysed by wheat germ RNA polymerase II. Effects of nucleotide substrates and cordycepin triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Regulation of deoxyadenosine and nucleoside analog phosphorylation by human placental adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 3'-Deoxyinosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxyinosine, a purine nucleoside analog, has garnered significant interest in the scientific community for its diverse biological activities. As a primary metabolite of the well-known bioactive compound cordycepin (3'-deoxyadenosine), this compound plays a crucial role in the pharmacological effects observed after cordycepin administration. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its mechanism of action, therapeutic potential, and relevant experimental data. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and exploration of this promising molecule.

Introduction

This compound is a naturally occurring purine nucleoside analog that lacks the hydroxyl group at the 3' position of the ribose sugar. It is structurally similar to inosine and is a key intermediate in purine metabolism. The primary source of this compound in biological systems is through the deamination of cordycepin (3'-deoxyadenosine) by the enzyme adenosine deaminase (ADA). While often considered a less active metabolite of cordycepin, emerging evidence suggests that this compound possesses its own intrinsic biological activities and can also be metabolically converted back to the pharmacologically active cordycepin nucleotides within target cells. This guide will delve into the known biological functions of this compound, its quantitative efficacy, and the experimental approaches used to elucidate its activity.

Quantitative Data on Biological Activity

The biological efficacy of this compound has been quantified against various cell types, highlighting its potential as a selective therapeutic agent. The following tables summarize the key quantitative data available in the literature.

Table 1: Anti-protozoal Activity of this compound and its Analogs

| Compound | Organism | Assay Type | Parameter | Value | Reference |

| This compound | Leishmania tropica promastigotes | Growth Inhibition | EC50 | 0.443 µM | [1] |

| 3'-deoxy-3'-fluoroinosine | Leishmania tropica promastigotes | Growth Inhibition | EC50 | 0.23 µM | [2] |

| 3'-deoxy-3'-fluoroinosine | Leishmania donovani promastigotes | Growth Inhibition | EC50 | 1.0 µM | [2] |

Table 2: Cytotoxicity of this compound against a Mammalian Cell Line

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | Mouse mammary tumor FM3A cells | Cytotoxicity | EC50 | 125 µM | [1] |

Mechanism of Action

The biological activity of this compound is multifaceted and primarily attributed to its intracellular conversion into pharmacologically active metabolites.

Conversion to Cordycepin Nucleotides

A key aspect of this compound's mechanism of action is its intracellular conversion to cordycepin (3'-deoxyadenosine) nucleotides. Within target cells, particularly in organisms like Leishmania, this compound can be aminated at the 6-position to form 3'-deoxyadenosine monophosphate (cordycepin monophosphate). This is subsequently phosphorylated to the di- and triphosphate forms (cordycepin diphosphate and triphosphate). Cordycepin triphosphate is a known inhibitor of RNA synthesis and other cellular processes, leading to cytotoxicity.[1] This metabolic conversion provides a basis for the selective toxicity of this compound against certain pathogens that possess the necessary enzymatic machinery for this transformation.

Interaction with Signaling Pathways

As a metabolite of cordycepin, the biological effects of this compound are closely linked to the signaling pathways modulated by cordycepin. The activity of cordycepin is often dependent on its conversion to this compound by adenosine deaminase (ADA). Therefore, understanding the signaling pathways affected by cordycepin provides insight into the potential downstream effects of this compound administration.

Cordycepin has been shown to affect the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation and cell survival. The conversion of cordycepin to this compound is a key step in this process, suggesting that this compound may be involved in modulating NF-κB activity.

Recent studies have indicated that cordycepin's anticancer effects are dependent on ADA activity and that it may exert its function through the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins involved in cell growth, survival, and signaling. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. The conversion of cordycepin to this compound is a critical step, suggesting a role for this compound in the modulation of Hsp90 function.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound's biological activity.

Anti-leishmanial Growth Inhibition Assay

This protocol is adapted from methodologies used to determine the EC50 of compounds against Leishmania promastigotes.

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit the growth of Leishmania promastigotes.

Materials:

-

Leishmania promastigotes (e.g., L. tropica)

-

Complete culture medium (e.g., M199 or RPMI-1640 supplemented with 10% fetal bovine serum)

-

This compound stock solution (in a suitable solvent like DMSO or water)

-

96-well microtiter plates

-

Incubator (26°C)

-

Microplate reader

-

Cell viability reagent (e.g., resazurin-based assay)

Procedure:

-

Culture Leishmania promastigotes in complete medium to the late logarithmic phase of growth.

-

Harvest the promastigotes by centrifugation and resuspend them in fresh medium to a density of 1 x 10^6 cells/mL.

-

Prepare serial dilutions of the this compound stock solution in the complete culture medium.

-

In a 96-well plate, add 100 µL of the cell suspension to each well.

-

Add 100 µL of the diluted this compound solutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations of the compound. Include wells with cells and medium only as a negative control and wells with a known anti-leishmanial drug as a positive control.

-

Incubate the plate at 26°C for 72 hours.

-

After incubation, add 20 µL of the cell viability reagent to each well and incubate for an additional 4 hours.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration of this compound compared to the negative control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mammalian Cell Cytotoxicity Assay

This protocol is a general method for assessing the cytotoxicity of a compound on a mammalian cell line.

Objective: To determine the 50% effective concentration (EC50) of this compound that causes a reduction in the viability of a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., FM3A)

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

-

Cell viability reagent (e.g., MTT, XTT, or resazurin-based)

Procedure:

-

Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound stock solution in the complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of this compound. Include vehicle controls.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of viability against the log of the compound concentration.

HPLC Analysis of this compound and its Metabolites

This protocol provides a general framework for the separation and quantification of this compound and related nucleosides using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of this compound and its metabolites (e.g., cordycepin) in biological samples.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a gradient of methanol and an aqueous buffer like phosphate buffer)

-

Standards of this compound and cordycepin

-

Biological samples (e.g., cell lysates, plasma) pre-treated to remove proteins and other interfering substances.

Procedure:

-

Prepare the mobile phase and equilibrate the HPLC system and column.

-

Prepare a series of standard solutions of this compound and cordycepin of known concentrations to generate a calibration curve.

-

Inject a fixed volume of each standard solution and the prepared biological samples into the HPLC system.

-

Run the HPLC method with a suitable gradient to separate the compounds of interest.

-

Detect the compounds by monitoring the UV absorbance at a specific wavelength (e.g., 260 nm).

-

Identify the peaks corresponding to this compound and cordycepin based on their retention times compared to the standards.

-

Quantify the amount of each compound in the samples by comparing the peak areas to the calibration curve.

Clinical Significance

To date, there are no known clinical trials that have specifically evaluated this compound as a therapeutic agent. However, its role as a major metabolite of cordycepin is of significant clinical relevance. Pharmacokinetic studies of cordycepin have shown that it is rapidly converted to this compound in vivo. This suggests that the therapeutic effects observed in clinical trials of cordycepin may be, in part, attributable to the activity of this compound or its subsequent intracellular conversion back to active cordycepin nucleotides. Future clinical investigations could explore the direct administration of this compound, potentially offering a different pharmacokinetic profile and therapeutic window compared to cordycepin.

Conclusion

This compound is a biologically active nucleoside analog with demonstrated anti-protozoal activity and lower toxicity to mammalian cells. Its primary mechanism of action involves intracellular conversion to cytotoxic cordycepin nucleotides, a process that underpins its selective toxicity. Furthermore, as a key metabolite of cordycepin, this compound is implicated in the modulation of important cellular signaling pathways such as NF-κB and Hsp90. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies are warranted to fully elucidate its spectrum of activity, optimize its therapeutic application, and explore its potential in clinical settings.

References

An In-depth Technical Guide to the Core Differences Between 3'-Deoxyinosine and 2'-Deoxyinosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyinosine, a naturally occurring purine nucleoside, exists as two positional isomers, 3'-Deoxyinosine and 2'-Deoxyinosine, distinguished by the absence of a hydroxyl group at either the 3' or 2' position of the deoxyribose sugar moiety, respectively. This seemingly subtle structural variance imparts distinct physicochemical properties and profoundly different biological activities. 2'-Deoxyinosine is primarily recognized for its role in DNA damage and as a tool in molecular biology, whereas this compound is predominantly studied as a key metabolite of the bioactive compound cordycepin, exhibiting its own spectrum of therapeutic potential. This technical guide provides a comprehensive comparison of these two isomers, detailing their structural and physicochemical differences, biological functions, mechanisms of action, and relevant experimental methodologies.

Introduction

Nucleoside analogs are a cornerstone of modern pharmacology, with applications ranging from antiviral to anticancer therapies. The strategic modification of the sugar or base moiety of natural nucleosides can lead to compounds with enhanced therapeutic efficacy and selectivity. This compound and 2'-Deoxyinosine are prime examples of how a minor alteration in chemical structure can lead to divergent biological roles.

-

2'-Deoxyinosine is formed in DNA through the deamination of deoxyadenosine, a form of DNA damage, or can be incorporated during DNA replication.[1] It is often considered a "universal base" in molecular biology due to its ability to pair with all four natural bases, albeit with varying affinities.[2]

-

This compound is a purine nucleoside analog and a primary metabolite of cordycepin (3'-deoxyadenosine).[3] It is investigated for its own biological activities, including antitumor and anti-inflammatory effects, which may contribute to the overall therapeutic profile of its parent compound.[3]

This guide will dissect the fundamental differences between these two molecules, providing researchers and drug development professionals with a detailed understanding of their unique characteristics.

Chemical Structure and Physicochemical Properties

The defining difference between this compound and 2'-Deoxyinosine lies in the position of the hydroxyl group on the deoxyribose ring. This structural isomerism influences their three-dimensional conformation and, consequently, their interaction with biological macromolecules.

Table 1: Comparison of Physicochemical Properties

| Property | This compound | 2'-Deoxyinosine |

| IUPAC Name | 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

| Molecular Formula | C₁₀H₁₂N₄O₄ | C₁₀H₁₂N₄O₄ |

| Molecular Weight | 252.23 g/mol | 252.23 g/mol |

| CAS Number | 13146-72-0 | 890-38-0 |

| Melting Point | Not reported | > 250 °C (decomposes)[4] |

| LogP | -1.7 (Predicted) | -1.71 |

| Solubility | Not explicitly reported, but expected to be soluble in water and polar organic solvents. | Soluble in 1 M NH₄OH (50 mg/mL) |

| Stability | Generally stable, but stability can be influenced by pH and enzymatic activity. | Stability is pH-dependent; more stable in neutral and basic conditions than in acidic conditions. |

Structural Diagrams:

References

Navigating the In Vivo Journey of 3'-Deoxyinosine: A Pharmacokinetic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxyinosine, a purine nucleoside analog, has garnered significant interest within the scientific community for its potential therapeutic applications, stemming from its role as the primary and more stable metabolite of cordycepin (3'-deoxyadenosine). Understanding the in vivo pharmacokinetic profile of this compound is paramount for the rational design of preclinical and clinical studies. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, consolidating data from key in vivo studies. We delve into its metabolic generation, plasma concentration profiles, and key pharmacokinetic parameters, offering detailed experimental protocols and visual representations of its metabolic pathway and typical study workflows.

Metabolic Pathway of this compound

This compound is primarily formed in vivo through the deamination of cordycepin (3'-deoxyadenosine) by the enzyme adenosine deaminase (ADA).[1] This conversion is a critical step, as cordycepin itself is often rapidly metabolized.[2][3] The resulting this compound is more stable and is believed to be a key contributor to the therapeutic effects observed after cordycepin administration.[4][5] Subsequently, this compound can be further metabolized. For instance, in studies with the related compound 2',3'-dideoxyinosine (ddI), it has been shown to be broken down into hypoxanthine and then to uric acid.

In Vivo Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound observed in various preclinical studies. These studies primarily involve the administration of cordycepin, with subsequent measurement of the resulting this compound concentrations in plasma.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration of Cordycepin.

| Dose of Cordycepin (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| 8 | 1040 ± 150 | 0.083 | 1080 ± 130 | 0.8 ± 0.1 |

| 20 | 2890 ± 430 | 0.083 | 3160 ± 450 | 0.9 ± 0.1 |

Data are presented as mean ± SD (n=4).

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Cordycepin.

| Dose of Cordycepin (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| 8 | 150 ± 30 | 0.5 | 400 ± 80 | 36.8 |

| 80 | 1230 ± 230 | 1.0 | 4530 ± 890 | - |

Data are presented as mean ± SD (n=5).

Table 3: Pharmacokinetic Parameters of a Related Compound, 2',3'-dideoxyinosine (ddI), in Dogs Following Intravenous Administration of 2',3'-dideoxyadenosine (ddAdo).

| Dose of ddAdo (mg/kg) | Plasma Half-life of ddI (min) | Total Body Clearance of ddI (ml/min/kg) |

| Varied | ~30 | 4 to 55 |

| 500 (large dose) | ~60 | - |

Note: The pharmacokinetics of ddI were determined assuming complete conversion from ddAdo.

Experimental Protocols

The following sections detail the methodologies employed in the key studies cited, providing a framework for the design of future pharmacokinetic investigations of this compound.

Animal Models and Housing

-

Species: Male Sprague-Dawley rats were predominantly used in the studies investigating the pharmacokinetics of this compound following cordycepin administration. For studies on the related compound ddI, dogs were used as the animal model.

-

Housing: Animals were typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They were provided with standard laboratory chow and water ad libitum.

Drug Administration

-

Intravenous (IV) Administration: For intravenous studies, cordycepin was dissolved in a suitable vehicle, such as saline, and administered as a bolus injection, typically into the tail vein of rats.

-

Oral (PO) Administration: For oral administration, cordycepin was suspended or dissolved in an appropriate vehicle and administered via oral gavage.

Blood Sampling and Processing

-

Sampling: Blood samples were collected at predetermined time points post-administration. Common sampling sites include the jugular vein or tail vein in rats.

-

Processing: Blood samples were typically collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma was separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.

Bioanalytical Method

-

Method: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and sensitive method for the quantification of this compound in plasma samples.

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step, followed by centrifugation to remove proteins. The supernatant is then analyzed.

-

Calibration and Quality Control: The method is validated with calibration curves and quality control samples to ensure accuracy and precision.

Discussion and Future Directions

The available data clearly indicate that this compound is a significant metabolite of cordycepin, exhibiting quantifiable plasma concentrations after both intravenous and oral administration of the parent compound. The bioavailability of this compound following oral cordycepin administration is noteworthy, suggesting that it is well-absorbed or that cordycepin is extensively metabolized to this compound presystemically.

Further research is warranted to fully elucidate the pharmacokinetic profile of this compound itself when administered directly. This would provide a clearer understanding of its intrinsic absorption, distribution, metabolism, and excretion (ADME) properties, independent of its formation from a prodrug. Additionally, pharmacokinetic studies in other species would be beneficial for interspecies scaling and prediction of human pharmacokinetics. The investigation of potential drug-drug interactions, particularly with inhibitors or inducers of enzymes involved in its metabolism, will also be crucial for its future clinical development.

Conclusion

This technical guide has synthesized the current understanding of the in vivo pharmacokinetics of this compound. The provided data tables, metabolic pathway, and experimental workflows offer a valuable resource for researchers and drug development professionals. A thorough comprehension of the pharmacokinetic properties of this compound is essential for optimizing dosing regimens and advancing its therapeutic potential. As research in this area continues, a more complete picture of the in vivo disposition of this promising nucleoside analog will emerge, paving the way for its potential clinical applications.

References

- 1. Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Unassuming Nucleoside: A Technical Guide to the Discovery and History of 3'-Deoxyinosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxyinosine, a purine nucleoside analog, holds a unique position in the landscape of pharmacologically active compounds. While often overshadowed by its more famous precursor, cordycepin (3'-deoxyadenosine), this compound is not merely an inactive metabolite. Emerging research has illuminated its own biological activities and its crucial role in the metabolic pathway that ultimately leads to the formation of the therapeutically active cordycepin triphosphate. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to this compound, offering a comprehensive resource for researchers in nucleoside chemistry, pharmacology, and drug development.

Discovery and Historical Context: A Tale of Two Nucleosides

The history of this compound is inextricably linked to the discovery of cordycepin. Cordycepin, first isolated from the fungus Cordyceps militaris in 1950 by Cunningham et al., was identified as 3'-deoxyadenosine, an adenosine derivative lacking the hydroxyl group at the 3' position of the ribose sugar.[1] Its potent biological activities, including antiviral and anticancer effects, spurred significant scientific interest.[2]

Early studies on the metabolism of cordycepin revealed its rapid conversion to this compound in biological systems.[3] This conversion is catalyzed by the enzyme adenosine deaminase (ADA), which is ubiquitous in mammalian tissues.[3][4] Initially, this compound was considered an inactive detoxification product, a result of the body's attempt to clear the foreign nucleoside analog. This perspective was supported by the observation that inhibiting ADA with agents like pentostatin enhanced the therapeutic efficacy of cordycepin by preventing its deamination.

However, this view has evolved. More recent studies have demonstrated that this compound is not a metabolic dead-end. It can be re-aminated back to 3'-deoxyadenosine monophosphate and subsequently phosphorylated to cordycepin triphosphate, the ultimate active form of the drug. This "salvage pathway" highlights the importance of this compound as a key intermediate in the overall pharmacological activity of orally administered cordycepin. Furthermore, some studies have suggested that this compound itself may possess intrinsic biological activities, including antiprotozoal effects.

A significant milestone in the direct chemical synthesis of this compound was a 1973 paper by Yamazaki et al., which described a method for its preparation, providing a means to study the compound independently of its biological formation from cordycepin.

Key Experimental Data

The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of this compound and its precursor, cordycepin.

Table 1: Antiviral Activity of Related 3'-Deoxynucleoside Analogs

| Compound | Virus | Cell Line | EC50 (µM) | Cytotoxicity (CC50 or other measure) | Reference |

| 3'-deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus (TBEV) - Hypr strain | Porcine kidney stable (PS) | 2.2 ± 0.6 | >25 µM (no substantial toxicity) | |

| 3'-deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus (TBEV) - Neudoerfl strain | Porcine kidney stable (PS) | 1.6 ± 0.3 | >25 µM (no substantial toxicity) | |

| 3'-deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus (TBEV) - Hypr strain | Human brain capillary endothelial (HBCA) | 3.1 ± 1.1 | ~25 µM (slight cytotoxicity) | |

| 3'-deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus (TBEV) - Neudoerfl strain | Human brain capillary endothelial (HBCA) | 4.5 ± 1.5 | ~25 µM (slight cytotoxicity) | |

| Cordycepin | SARS-CoV-2 | Vero E6 | ~2.0 | Not specified |

Table 2: Pharmacokinetic Parameters of Cordycepin and this compound in Rats

| Compound Administered | Analyte | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Cordycepin | Cordycepin | IV | 8 | 1004.8 ± 173.2 | - | 196 ± 94 | - | |

| Cordycepin | Cordycepin | IV | 20 | 2898.3 ± 461.5 | - | 232 ± 106 | - | |

| Cordycepin | Cordycepin | Oral | 8 or 80 | Not Detected | - | - | 0 | |

| Cordycepin | This compound | IV | 8 | 204.6 ± 36.4 | - | 163.8 ± 32.5 | - | |

| Cordycepin | This compound | IV | 20 | 487.9 ± 98.7 | - | 415.6 ± 87.9 | - | |

| Cordycepin | This compound | Oral | 8 | 321.4 ± 89.7 | 0.5 | 623.5 ± 154.3 | 36.8 | |

| Cordycepin | This compound | Oral | 80 | 2897.6 ± 743.2 | 1.0 | 6348.7 ± 1876.4 | - |

Experimental Protocols

Chemical Synthesis of this compound (Based on Yamazaki et al., 1973)

This protocol is a generalized representation of the chemical synthesis approach. For precise details, refer to the original publication.

-

Preparation of a Protected Inosine Derivative: Start with inosine and protect the 2' and 5' hydroxyl groups using appropriate protecting groups (e.g., acyl or silyl groups) to prevent their reaction in subsequent steps.

-

Formation of a 3'-O-Sulfonyl Derivative: The free 3'-hydroxyl group of the protected inosine is then reacted with a sulfonylating agent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine) to form a good leaving group at the 3' position.

-

Reductive Deoxygenation: The 3'-O-sulfonyl group is removed by reductive cleavage. This can be achieved using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation. This step removes the oxygen functionality from the 3' position.

-

Deprotection: The protecting groups on the 2' and 5' hydroxyls are removed under appropriate conditions (e.g., acid or base hydrolysis, or fluoride treatment for silyl ethers) to yield this compound.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Enzymatic Conversion of Cordycepin to this compound

This protocol describes the general method for the bioconversion of cordycepin.

-

Enzyme Source: Adenosine deaminase (ADA) can be obtained from various commercial sources or isolated from biological tissues.

-

Reaction Buffer: Prepare a suitable reaction buffer, typically a phosphate or Tris buffer, at a pH optimal for ADA activity (around pH 7.0-7.5).

-

Substrate Preparation: Dissolve cordycepin in the reaction buffer to a desired final concentration.

-

Enzymatic Reaction: Add ADA to the cordycepin solution and incubate the mixture at a controlled temperature (e.g., 37°C).

-

Reaction Monitoring: The progress of the reaction can be monitored over time by taking aliquots and analyzing the disappearance of cordycepin and the appearance of this compound using High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination: The reaction can be stopped by heat inactivation of the enzyme or by the addition of a denaturing agent.

-

Product Isolation: The this compound can be purified from the reaction mixture if required, using chromatographic techniques.

Bioconversion using Lactobacillus casei (Based on CN107974476A)

-

Substrate Solution: Dissolve cordycepin in water to a final concentration of 0.25-1.0 mg/mL.

-

Inoculation: Add 1-5g of Lactobacillus casei cells to the cordycepin solution and mix thoroughly.

-

Anaerobic Culture: Incubate the mixture under anaerobic conditions at a temperature between 28-37°C for 12-72 hours.

-

Conversion: During incubation, the L. casei cells will convert cordycepin to this compound. The patent reports a conversion rate of up to 98.3%.

-

Analysis: The conversion can be confirmed and quantified using HPLC, Liquid Chromatography-Mass Spectrometry (LC/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations: Pathways and Workflows

Caption: Metabolic pathway of cordycepin to its active form.

Caption: Workflow for synthesis and bioconversion of this compound.

Conclusion

This compound, once relegated to the status of an inactive metabolite, is now understood to be a pivotal molecule in the pharmacology of cordycepin and potentially a bioactive compound in its own right. Its discovery and history underscore the importance of thoroughly investigating the metabolic fate of drug candidates. For researchers in drug development, the story of this compound serves as a compelling case study in the complexities of nucleoside analog metabolism and the potential for "inactive" metabolites to play a crucial role in therapeutic outcomes. Further research into the independent biological activities of this compound and the optimization of its formation or stabilization in vivo could open new avenues for therapeutic intervention.

References

Methodological & Application

Synthesis of 3'-Deoxyinosine for Research Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxyinosine, a purine nucleoside analog, is a metabolite of the bioactive compound cordycepin (3'-deoxyadenosine). Its role in cellular processes and potential as a therapeutic agent are of significant interest to the research community. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound for research use. The protocols are designed to provide researchers with reliable methods for obtaining this compound for investigational studies.

Introduction

This compound is structurally similar to the endogenous nucleoside inosine, with the key difference being the absence of a hydroxyl group at the 3' position of the ribose sugar. This modification imparts unique biochemical properties to the molecule. In biological systems, this compound is primarily formed through the deamination of cordycepin by the enzyme adenosine deaminase (ADA)[1][2]. The study of this compound is crucial for understanding the metabolic fate and activity of cordycepin, as well as for exploring its own potential biological effects. This document outlines two primary routes for the synthesis of this compound: enzymatic conversion from cordycepin and a multi-step chemical synthesis from inosine.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

| Starting Material | Cordycepin (3'-Deoxyadenosine) | Inosine |

| Key Reagent/Enzyme | Adenosine Deaminase (ADA) | Thioacylation and radical deoxygenation reagents |

| Reaction Steps | 1 | Multiple (Protection, Thioacylation, Deoxygenation, Deprotection) |

| Typical Yield | High (>95% conversion) | Moderate (Varies with each step) |

| Purity of Crude Product | High | Variable, requires significant purification |

| Key Advantages | High specificity, mild reaction conditions, high conversion rate. | Avoids reliance on cordycepin availability. |

| Key Disadvantages | Dependent on the availability and cost of cordycepin and ADA. | Multi-step process, use of potentially hazardous reagents, requires extensive purification. |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from Cordycepin

This protocol describes the conversion of cordycepin to this compound using adenosine deaminase (ADA). The reaction is highly specific and proceeds under mild conditions.

Materials:

-

Cordycepin (3'-Deoxyadenosine)

-

Adenosine Deaminase (ADA) from calf spleen (e.g., Worthington Biochemical)

-

Phosphate Buffer (50 mM, pH 7.5)

-

Deionized Water

-

Reaction Vessel (e.g., glass vial or flask)

-

Incubator or water bath

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

-

Lyophilizer

Procedure:

-

Substrate Preparation: Prepare a stock solution of cordycepin in 50 mM phosphate buffer (pH 7.5). The final concentration of cordycepin in the reaction mixture should be in the range of 1-5 mg/mL.

-

Enzyme Preparation: Reconstitute lyophilized adenosine deaminase in cold deionized water to a stock concentration of 1-2 U/mL.

-

Enzymatic Reaction:

-

In a suitable reaction vessel, add the cordycepin solution.

-

Warm the solution to 37°C.

-